Cas no 923249-19-8 (3-(3-MethylbutanaMido)propanoic acid)

3-(3-Methylbutanamido)propanoic acid is a specialized organic compound featuring a branched alkylamide moiety linked to a propanoic acid backbone. Its structure combines the reactivity of an amide group with the carboxylic acid functionality, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound’s methylbutyl side chain enhances its lipophilicity, potentially improving solubility in nonpolar systems. It is particularly useful in peptide modifications and as a building block for bioactive molecules. The presence of both amide and carboxyl groups allows for selective derivatization, enabling tailored chemical transformations. Suitable for controlled reactions, it offers precise functionalization in research and industrial settings.
3-(3-MethylbutanaMido)propanoic acid structure
923249-19-8 structure
商品名:3-(3-MethylbutanaMido)propanoic acid
CAS番号:923249-19-8
MF:C8H15NO3
メガワット:173.2096
CID:844572
PubChem ID:16228462

3-(3-MethylbutanaMido)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(3-MethylbutanaMido)propanoic acid
    • N-(3-Methylbutanoyl)-beta-alanine
    • 3-(3-methylbutanamido)propanoicacid
    • 923249-19-8
    • Z85914385
    • AKOS000130048
    • EN300-67139
    • J-510622
    • 3-[(3-methylbutanoyl)amino]propanoic acid
    • CS-0257375
    • SCHEMBL24711403
    • 3-(3-methylbutanoylamino)propanoic acid
    • G23311
    • MDL: MFCD08445040
    • インチ: InChI=1S/C8H15NO3/c1-6(2)5-7(10)9-4-3-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12)
    • InChIKey: FPGIUJGAKPQJQX-UHFFFAOYSA-N
    • ほほえんだ: CC(CC(NCCC(O)=O)=O)C

計算された属性

  • せいみつぶんしりょう: 173.10519334g/mol
  • どういたいしつりょう: 173.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 6
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

3-(3-MethylbutanaMido)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-67139-1.0g
3-(3-methylbutanamido)propanoic acid
923249-19-8 95%
1.0g
$278.0 2023-02-13
Enamine
EN300-67139-0.1g
3-(3-methylbutanamido)propanoic acid
923249-19-8 95%
0.1g
$97.0 2023-02-13
Enamine
EN300-67139-5.0g
3-(3-methylbutanamido)propanoic acid
923249-19-8 95%
5.0g
$806.0 2023-02-13
Enamine
EN300-67139-2.5g
3-(3-methylbutanamido)propanoic acid
923249-19-8 95%
2.5g
$545.0 2023-02-13
Aaron
AR00GV0V-100mg
3-(3-methylbutanamido)propanoic acid
923249-19-8 95%
100mg
$159.00 2025-03-21
Aaron
AR00GV0V-500mg
3-(3-Methylbutanamido)propanoic acid
923249-19-8 95%
500mg
$324.00 2025-01-24
Aaron
AR00GV0V-2.5g
3-(3-Methylbutanamido)propanoic acid
923249-19-8 95%
2.5g
$775.00 2025-01-24
A2B Chem LLC
AH85603-5g
3-(3-Methylbutanamido)propanoic acid
923249-19-8 95%
5g
$884.00 2024-07-18
Aaron
AR00GV0V-50mg
3-(3-methylbutanamido)propanoic acid
923249-19-8 95%
50mg
$115.00 2025-03-21
1PlusChem
1P00GUSJ-50mg
3-(3-methylbutanamido)propanoic acid
923249-19-8 95%
50mg
$108.00 2025-03-18

3-(3-MethylbutanaMido)propanoic acid 関連文献

3-(3-MethylbutanaMido)propanoic acidに関する追加情報

Comprehensive Overview of 3-(3-Methylbutanamido)propanoic acid (CAS No. 923249-19-8): Properties, Applications, and Industry Insights

3-(3-Methylbutanamido)propanoic acid (CAS 923249-19-8) is a specialized organic compound gaining traction in pharmaceutical and biochemical research due to its unique structural features. This carboxylic acid derivative, characterized by its amide linkage and branched alkyl chain, serves as a versatile building block in synthetic chemistry. Its molecular formula C8H15NO3 and moderate polarity make it soluble in common organic solvents, facilitating its use in peptide mimetics and drug intermediate synthesis.

Recent studies highlight the compound's role in bioactive molecule design, particularly in modulating enzyme inhibition pathways. Researchers are exploring its potential in metabolic disorder therapeutics, aligning with growing interest in precision medicine solutions. The 3-methylbutanamide moiety contributes to enhanced lipid solubility, a property increasingly valued in blood-brain barrier penetration studies – a hot topic in neuropharmacology circles.

From a manufacturing perspective, 923249-19-8 is typically synthesized via amide coupling reactions between 3-methylbutyric acid derivatives and β-alanine equivalents. Process optimization focuses on green chemistry principles, responding to industry demands for sustainable synthesis methods. Analytical characterization commonly employs HPLC-MS and NMR spectroscopy, with purity standards exceeding 98% for research-grade material.

The compound's stability profile makes it suitable for long-term storage under controlled conditions, though precautions against hydrolysis are recommended. Its logP value (estimated 0.8-1.2) suggests balanced hydrophilicity-lipophilicity, explaining its utility in structure-activity relationship (SAR) studies for GPCR-targeted drugs – a rapidly expanding field in drug discovery pipelines.

Market analysts note rising demand for 923249-19-8 in contract research organizations (CROs), particularly for fragment-based drug design projects. The compound's molecular weight (173.21 g/mol) falls within the preferred range for lead optimization stages, while its hydrogen bond donors/acceptors (2/3) comply with Lipinski's rule of five parameters – frequently searched criteria in computational chemistry forums.

Emerging applications include its use as a flavor precursor in food science, where its degradation products contribute to fermented flavor profiles. This intersects with consumer interest in natural flavor enhancers and clean-label ingredients. Additionally, cosmetic chemists are evaluating its skin-conditioning properties, capitalizing on the personal care industry's shift toward multifunctional additives.

Quality control protocols for 3-(3-Methylbutanamido)propanoic acid emphasize residual solvent monitoring and chiral purity verification when applicable. The compound's melting point (reported 89-92°C) serves as a key specification for identity confirmation. Regulatory status varies by region, with most jurisdictions classifying it as a non-hazardous chemical for research purposes when handled according to GLP standards.

Future research directions may explore its biocatalytic production using engineered enzymes, addressing the biomanufacturing trend in fine chemicals. The compound's structure-property relationships also warrant investigation for material science applications, particularly in biodegradable polymers – an area receiving substantial funding in circular economy initiatives.

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